molecular formula C12H9IN2O B11173187 2-iodo-N-(pyridin-2-yl)benzamide CAS No. 349110-29-8

2-iodo-N-(pyridin-2-yl)benzamide

Cat. No.: B11173187
CAS No.: 349110-29-8
M. Wt: 324.12 g/mol
InChI Key: XYUKXHHIXLXOMY-UHFFFAOYSA-N
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Description

2-iodo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Substitution Reactions: Formation of N-(pyridin-2-yl)benzamide derivatives with different substituents.

    Oxidation Reactions: Formation of N-oxide derivatives.

    Reduction Reactions: Formation of N-(pyridin-2-yl)benzylamine.

Scientific Research Applications

2-iodo-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Material Science: The compound is used in the synthesis of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.

    Biological Research: It is used in the study of protein-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The iodine atom and the pyridine ring play crucial roles in the binding affinity and specificity of the compound. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the iodine atom, which may result in different reactivity and binding properties.

    2-chloro-N-(pyridin-2-yl)benzamide: Contains a chlorine atom instead of iodine, which may affect its chemical reactivity and biological activity.

    2-bromo-N-(pyridin-2-yl)benzamide: Contains a bromine atom instead of iodine, which may influence its physical and chemical properties.

Uniqueness

2-iodo-N-(pyridin-2-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to specific targets. Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile building block for the synthesis of various derivatives.

Properties

CAS No.

349110-29-8

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

IUPAC Name

2-iodo-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H9IN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16)

InChI Key

XYUKXHHIXLXOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)I

Origin of Product

United States

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